Stachydrine: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis in Plants
Stachydrine: A Comprehensive Technical Guide to its Natural Occurrence, Distribution, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stachydrine, a proline betaine alkaloid, is a naturally occurring compound found in a variety of plant species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, including cardioprotective, neuroprotective, and anti-inflammatory effects. This technical guide provides an in-depth overview of the natural occurrence and distribution of stachydrine in the plant kingdom, detailed experimental protocols for its quantification, and a summary of its known interactions with key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Occurrence and Distribution of Stachydrine in Plants
Stachydrine is widely distributed across various plant families. The concentration of this alkaloid can vary significantly depending on the plant species, the specific part of the plant, and environmental factors. The following tables summarize the quantitative data available on stachydrine content in different plants.
Table 1: Stachydrine Content in Various Plant Species
| Plant Species | Family | Plant Part | Stachydrine Content (% dry weight) | Reference(s) |
| Leonurus japonicus | Lamiaceae | Aerial parts | 0.09 - 1.72 | [1][2] |
| Fruits | 0.18 - 0.21 | [1] | ||
| Leonurus cardiaca | Lamiaceae | Aerial parts | up to 1.55 | [1] |
| Citrus reticulata | Rutaceae | - | ~0.3 | [2][3] |
| Citrus aurantium | Rutaceae | Young fruits (Zhishi) | 0.516 | [4][5] |
| Ripe fruits (Zhiqiao) | 0.304 | [4][5] | ||
| Medicago sativa | Fabaceae | Whole plant | ~0.1 | [2][3] |
| Capparis spinosa | Capparaceae | - | Present | [2][3] |
| Castanea sativa | Fagaceae | - | Present | [2][3] |
| Sabia schumanniana | Sabiaceae | Roots | Present | [2][6] |
| Maclura tricuspidata | Moraceae | - | Present | [2][3] |
| Verbena officinalis | Verbenaceae | - | Present | [2][3] |
| Arisaema heterophyllum | Araceae | - | Present | [2][3] |
| Combretum alfredii | Combretaceae | - | Present | [2][3] |
| Stachys arvensis | Lamiaceae | - | Present | [2][3] |
Table 2: Stachydrine Content in Citrus Fruit Juices
| Citrus Species | Common Name | Stachydrine Content (mg/L) | Reference(s) |
| Citrus sinensis | Red Orange | 548 | [6] |
| Citrus sinensis | Yellow Orange | 486 | [6] |
| Citrus myrtifolia | Chinotto | 455 | [6] |
| Citrus aurantium | Bitter Orange | 418 | [6] |
| Citrus reticulata | Mandarin | 342 | [6] |
| Citrus paradisi | Grapefruit | 246 | [6] |
Experimental Protocols for Stachydrine Analysis
Accurate quantification of stachydrine is crucial for quality control of herbal medicines and for pharmacological studies. Due to the lack of a chromophore in its structure, standard HPLC-UV detection methods are not suitable. The following are detailed protocols for two common and effective methods for stachydrine quantification.
Quantitative ¹H-Nuclear Magnetic Resonance (¹H-qNMR) Spectroscopy
This method allows for direct and accurate quantification of stachydrine in plant extracts without the need for a reference standard of the analyte.
Instrumentation:
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NMR Spectrometer (e.g., 400 MHz or higher)
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NMR tubes
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Analytical balance
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Volumetric flasks
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Pipettes
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Freeze-dryer
Reagents:
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Deuterium oxide (D₂O)
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Maleic acid (internal standard)
Procedure:
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Sample Preparation (Decoction):
-
Accurately weigh about 1.0 g of powdered plant material.
-
Add a defined volume of distilled water (e.g., 100 mL).
-
Boil for 30 minutes.
-
Filter the decoction while hot and wash the residue with hot water.
-
Combine the filtrate and washings and allow to cool.
-
Freeze-dry the decoction to obtain a powdered extract.[1]
-
-
NMR Sample Preparation:
-
Accurately weigh approximately 10 mg of the freeze-dried extract.
-
Accurately weigh approximately 2 mg of maleic acid (internal standard).
-
Dissolve both the extract and the internal standard in a precise volume of D₂O (e.g., 1.0 mL) in a vial.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Record the ¹H-NMR spectrum.
-
Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A typical D1 of 30 seconds is recommended for accurate quantification.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150).
-
-
Data Processing and Quantification:
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Process the NMR spectrum (Fourier transformation, phase correction, and baseline correction).
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Integrate the singlet signal of the two vinylic protons of maleic acid at δ 6.18 ppm (I_std).
-
Integrate the singlet signal of the N-CH₃ group of stachydrine at δ 3.03 ppm (I_sta).[1]
-
Calculate the amount of stachydrine using the following formula:
Stachydrine (mg/g) = (I_sta / N_sta) * (N_std / I_std) * (M_sta / M_std) * (m_std / m_sample)
Where:
-
I_sta = Integral of the stachydrine signal
-
N_sta = Number of protons for the stachydrine signal (6 for the two N-CH₃ groups)
-
I_std = Integral of the internal standard signal
-
N_std = Number of protons for the internal standard signal (2 for maleic acid)
-
M_sta = Molar mass of stachydrine (143.18 g/mol )
-
M_std = Molar mass of the internal standard (116.07 g/mol for maleic acid)
-
m_std = Mass of the internal standard (mg)
-
m_sample = Mass of the freeze-dried extract (g)
-
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC offers a high-throughput method for the quantification of stachydrine, particularly suitable for routine quality control. This protocol involves post-chromatographic derivatization to visualize and quantify the non-UV absorbing stachydrine.
Instrumentation:
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HPTLC plates (e.g., Silica gel 60 F₂₅₄)
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Automatic TLC Sampler
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Automatic Developing Chamber
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TLC Plate Heater
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TLC Scanner
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Derivatization reagent sprayer or dipping chamber
Reagents and Materials:
-
Methanol
-
Ethanol
-
Ammonia solution (25%)
-
Toluene
-
Acetone
-
Vágújfalvi reagent: (for derivatization) - Prepare by dissolving 0.5 g of p-dimethylaminobenzaldehyde in a mixture of 50 mL of acetic anhydride and 50 mL of glacial acetic acid.
Procedure:
-
Standard Solution Preparation:
-
Accurately weigh stachydrine hydrochloride standard and dissolve in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions of different concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Extract a known amount of powdered plant material with methanol using ultrasonication or reflux.
-
Filter the extract and evaporate the solvent to dryness.
-
Redissolve the residue in a known volume of methanol.
-
-
Chromatography:
-
Apply the standard and sample solutions as bands onto the HPTLC plate using an automatic sampler.
-
Develop the plate in a saturated developing chamber with a mobile phase such as Toluene:Acetone:Ethanol:Ammonia (25%) (40:40:6:2, v/v/v/v) .
-
Dry the plate after development.
-
-
Derivatization and Detection:
-
Evenly spray the dried plate with the Vágújfalvi reagent or dip the plate into the reagent.
-
Heat the plate at 100-110°C for 5-10 minutes until colored spots appear. Stachydrine will appear as a distinct colored spot.
-
Scan the plate with a TLC scanner at the wavelength of maximum absorbance for the derivatized spot (e.g., 517 nm).
-
-
Quantification:
-
Create a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of stachydrine in the sample extract by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Experimental Workflows
Biosynthesis of Stachydrine
The biosynthesis of stachydrine has been primarily studied in Medicago sativa (alfalfa). It is synthesized from the amino acid L-proline through a two-step methylation process.
Caption: Biosynthesis of stachydrine from L-proline in Medicago sativa.
Experimental Workflow for ¹H-qNMR Analysis
The following diagram illustrates the key steps in the quantitative analysis of stachydrine using ¹H-qNMR.
Caption: Workflow for the quantitative analysis of stachydrine by ¹H-qNMR.
Stachydrine's Interaction with Signaling Pathways
Stachydrine has been shown to modulate several key signaling pathways implicated in inflammation and cell survival. The following diagrams illustrate the known inhibitory effects of stachydrine on the NF-κB, PI3K/Akt, and ERK/MAPK pathways.
NF-κB Signaling Pathway
Caption: Stachydrine inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway
References
- 1. Frontiers | Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways [frontiersin.org]
- 2. Stachydrine, a pyrrole alkaloid with promising therapeutic potential against metabolic syndrome and associated organ dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring stachydrine: from natural occurrence to biological activities and metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT signaling allows for MAPK/ERK pathway independency mediating dedifferentiation-driven treatment resistance in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stachydrine ameliorates the progression of intervertebral disc degeneration via the PI3K/Akt/NF-κB signaling pathway: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
